N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide
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Overview
Description
N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide is a complex organic compound with the molecular formula C21H15N3S3 and a molecular weight of 405.566 g/mol . This compound is known for its unique structure, which includes a dithiazolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide typically involves the reaction of appropriate aniline derivatives with carbon disulfide and other reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-thiadiazolidin-3-ylidene]benzenecarboximidamide
- N’-phenyl-N-[(3Z)-4-methyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide
- N’-phenyl-N-[(3Z)-4-methoxyphenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide
Uniqueness
N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide stands out due to its dithiazolidine ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H15N3S3 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N'-phenyl-N-(4-phenyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide |
InChI |
InChI=1S/C21H15N3S3/c25-21-24(18-14-8-3-9-15-18)20(26-27-21)23-19(16-10-4-1-5-11-16)22-17-12-6-2-7-13-17/h1-15H |
InChI Key |
FJPXMHIJROTFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=S)SS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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